Akt/SKG Substrate Peptide (TFA)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Akt/SKG Substrate Peptide (trifluoroacetic acid) is synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid using a coupling reagent.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Industrial Production Methods
In industrial settings, the synthesis of Akt/SKG Substrate Peptide (trifluoroacetic acid) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is then purified using high-performance liquid chromatography and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
Akt/SKG Substrate Peptide (trifluoroacetic acid) primarily undergoes phosphorylation reactions when used as a substrate for protein kinase B. It does not undergo oxidation, reduction, or substitution reactions under typical experimental conditions .
Common Reagents and Conditions
The phosphorylation of Akt/SKG Substrate Peptide (trifluoroacetic acid) is typically carried out in the presence of adenosine triphosphate and magnesium ions, which are essential cofactors for kinase activity. The reaction is conducted in a buffered solution at physiological pH .
Major Products
The major product of the phosphorylation reaction is the phosphorylated form of Akt/SKG Substrate Peptide (trifluoroacetic acid), which can be detected and quantified using techniques such as mass spectrometry or Western blotting .
Scientific Research Applications
Akt/SKG Substrate Peptide (trifluoroacetic acid) is widely used in scientific research due to its specificity as a substrate for protein kinase B. Its applications include:
Biochemistry: Studying the activity and regulation of protein kinase B.
Cell Biology: Investigating signaling pathways involving protein kinase B.
Medicine: Exploring the role of protein kinase B in diseases such as cancer and diabetes.
Drug Development: Screening for inhibitors or activators of protein kinase B .
Mechanism of Action
Akt/SKG Substrate Peptide (trifluoroacetic acid) exerts its effects by serving as a substrate for protein kinase B. When protein kinase B is activated, it phosphorylates the peptide at specific serine or threonine residues. This phosphorylation event can be used to measure the activity of protein kinase B and to study its regulation and function in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Protein Kinase B Substrate Peptide: Similar in function but may differ in sequence and phosphorylation sites.
Mitogen-Activated Protein Kinase Substrate Peptide: Used for studying mitogen-activated protein kinase activity.
p70 Ribosomal Protein S6 Kinase Substrate Peptide: Specific for p70 ribosomal protein S6 kinase
Uniqueness
Akt/SKG Substrate Peptide (trifluoroacetic acid) is unique due to its specificity for protein kinase B and its resistance to phosphorylation by other kinases such as p70 ribosomal protein S6 kinase and mitogen-activated protein kinase 1. This specificity makes it a valuable tool for studying protein kinase B activity without interference from other kinases .
Properties
Molecular Formula |
C38H60F3N13O11 |
---|---|
Molecular Weight |
932.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C36H59N13O9.C2HF3O2/c1-19(28(51)44-20(2)29(52)48-27(21(3)50)32(55)47-25(34(57)58)18-22-10-5-4-6-11-22)45-30(53)24(13-8-16-43-36(40)41)46-31(54)26-14-9-17-49(26)33(56)23(37)12-7-15-42-35(38)39;3-2(4,5)1(6)7/h4-6,10-11,19-21,23-27,50H,7-9,12-18,37H2,1-3H3,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,52)(H,57,58)(H4,38,39,42)(H4,40,41,43);(H,6,7)/t19-,20-,21+,23-,24-,25-,26-,27-;/m0./s1 |
InChI Key |
LSVWDLPDNRWKJN-HYLJHJMJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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